

Solvothermal Synthesis of Nickel Antimonide Powders: Application Notes and Protocols

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Compound of Interest

Compound Name: Breithauptite

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This document provides detailed application notes and protocols for the solvothermal synthesis of nickel antimonide (NiSb) powders. The solvothermal method offers a versatile and effective route to produce crystalline NiSb nanoparticles with controlled size and morphology at relatively low temperatures. These materials are of significant interest for various applications, including thermoelectrics and energy storage.

Application Notes

Nickel antimonide (NiSb) is a transition metal antimonide that has garnered attention for its unique properties. The solvothermal synthesis route is particularly advantageous for producing NiSb powders as it allows for precise control over reaction parameters, leading to nanoparticles with high purity and crystallinity.^[1] The synthesis is typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where precursors are dissolved in a solvent and heated above its boiling point. This process facilitates the co-reduction of nickel and antimony precursors to form the desired NiSb alloy.

The choice of precursors, solvent, and reducing agent significantly influences the final product's characteristics. Common precursors include simple inorganic salts like nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and antimony(III) chloride (SbCl_3).^[1] Solvents such as ethanol and ethylenediamine have been successfully employed.^[1] Ethylenediamine, in particular, can act as both a solvent and a coordinating agent, influencing the morphology of the resulting nanocrystals. The use of a reducing agent, such as sodium borohydride (NaBH_4), is crucial for

the reduction of the metal salts to their zero-valent state, enabling the formation of the intermetallic NiSb compound.

The synthesized NiSb powders, typically in the nano-size range (10-80 nm), exhibit properties that are dependent on their size and morphology.[1] These materials have shown promise in thermoelectric applications, where they can be used as components in composites to enhance the power factor.[2][3] The nanostructuring achieved through solvothermal synthesis can also be beneficial for electrochemical applications, such as in batteries, by providing high surface areas and potentially faster reaction kinetics.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of NiSb Nanoparticles in Ethanol

This protocol describes the synthesis of nanocrystalline NiSb via a co-reduction route in ethanol.

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Antimony(III) chloride (SbCl_3)
- Sodium borohydride (NaBH_4)
- Absolute Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Deionized water
- Acetone

Equipment:

- Teflon-lined stainless-steel autoclave (e.g., 40 mL capacity)
- Magnetic stirrer

- Glass beakers and stirring rods
- Centrifuge
- Vacuum oven or desiccator

Procedure:

- **Precursor Preparation:** In a typical synthesis for NiSb, weigh out equimolar amounts of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and SbCl_3 . For a 1:1 molar ratio, dissolve the precursors in absolute ethanol inside the Teflon liner of the autoclave. The total volume of the solution should not exceed 80% of the Teflon liner's volume.[\[1\]](#)
- **Addition of Reducing Agent:** While stirring the precursor solution with a glass rod or magnetic stirrer, add an excess amount of sodium borohydride (NaBH_4) powder. Continue stirring for approximately 15 minutes to ensure a homogeneous mixture.[\[1\]](#)
- **Solvothermal Reaction:** Seal the Teflon-lined autoclave and place it in a preheated oven. Heat the autoclave to a temperature between 120 °C and 180 °C and maintain this temperature for a specified duration, typically ranging from 12 to 48 hours.[\[1\]](#)
- **Cooling and Product Collection:** After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a well-ventilated area.
- **Washing and Purification:** Collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and absolute ethanol to remove any unreacted precursors and byproducts. A final wash with acetone can aid in drying.
- **Drying:** Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours or in a desiccator to obtain the NiSb powder.

Characterization of Synthesized NiSb Powders

The resulting nickel antimonide powders should be characterized to determine their phase purity, crystallinity, morphology, and size.

- **X-ray Diffraction (XRD):** To confirm the formation of the hexagonal NiSb phase and to determine the crystallite size using the Scherrer equation.

- Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.
- Scanning Electron Microscopy (SEM): To study the overall morphology and agglomeration of the powder particles.
- Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the NiSb product.

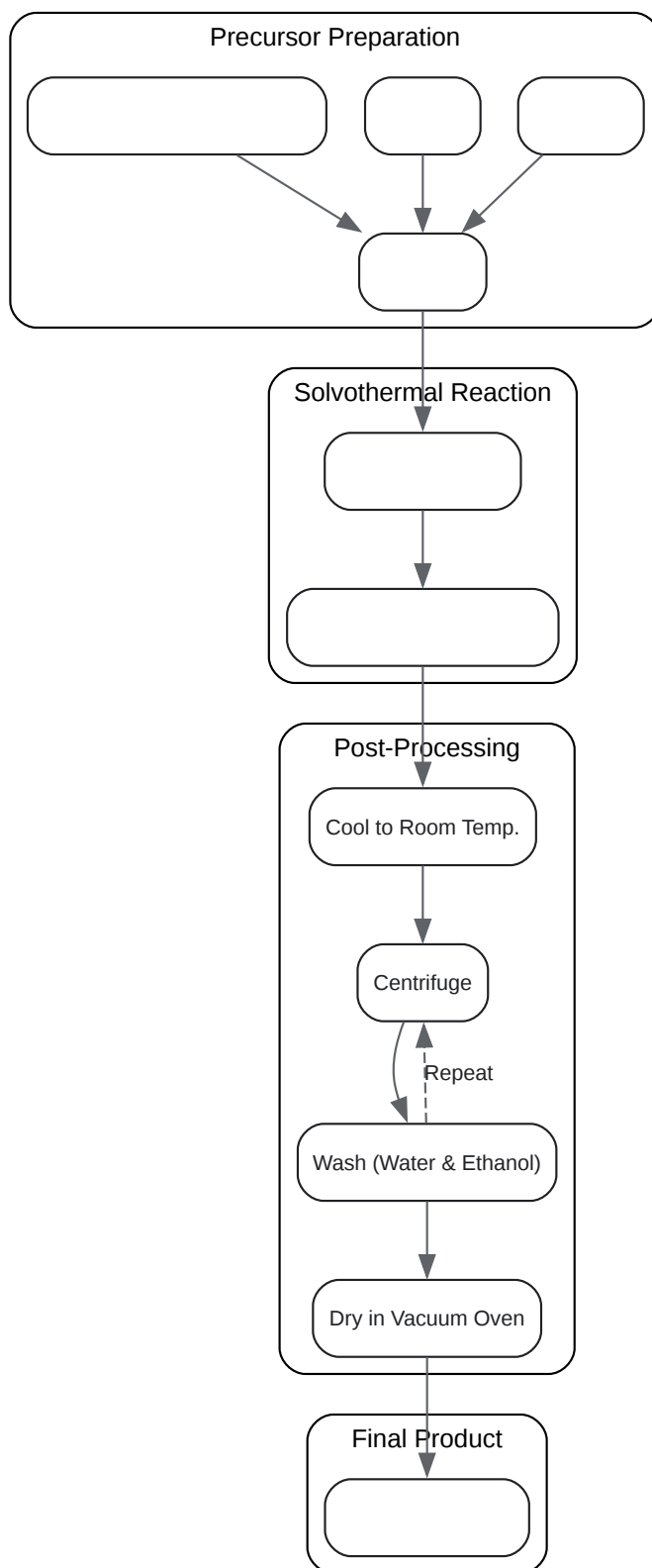
Quantitative Data Summary

The following tables summarize the experimental parameters and resulting properties of solvothermally synthesized nickel antimonide powders as reported in the literature.

| Precursors | Solvent | Reducing Agent | Temperature (°C) | Time (h) | Product | Particle Size (nm) | Reference |
|---|------------------|-------------------|------------------|----------|--------------------------|--------------------|-----------|
| NiCl ₂ ·6H ₂ O, SbCl ₃ | Ethanol | NaBH ₄ | 120 - 180 | 12 - 48 | NiSb | 10 - 40 (with SDS) | [1] |
| NiCl ₂ , Antimony, KBH ₄ | Ethylene diamine | KBH ₄ | 140 | 24 | γ-NiSb | ~18 | |
| NiCl ₂ ·6H ₂ O, SbCl ₃ | Ethanol | Zn or Mg | 110 - 180 | 48 | NiSb & NiSb ₂ | 60 - 80 | [1] |

Visualizations

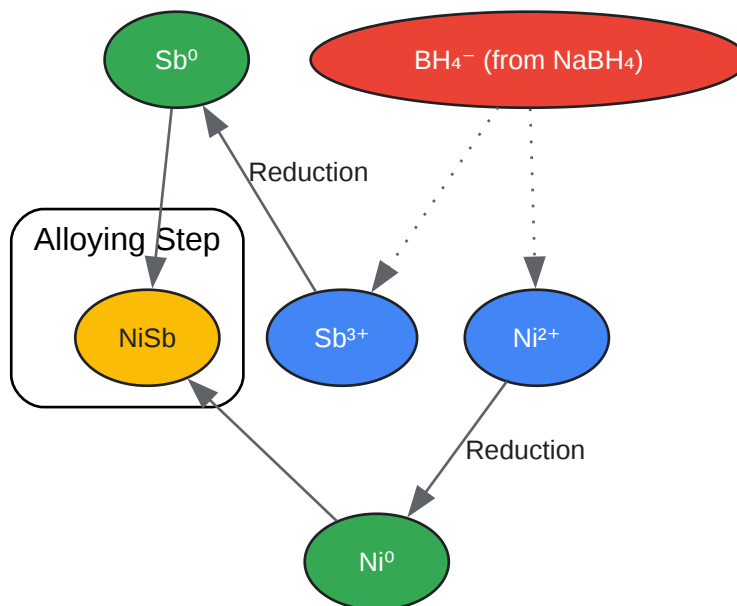
Experimental Workflow for Solvothermal Synthesis of NiSb



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Caption: Workflow for the solvothermal synthesis of NiSb powders.

Proposed Reaction Mechanism



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References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [pubs.aip.org](#) [pubs.aip.org]
- 3. [researchgate.net](#) [researchgate.net]
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